Cas no 25020-13-7 (Fructose-histidine)

Fructose-histidine 化学的及び物理的性質
名前と識別子
-
- Fructose-histidine
-
- インチ: 1S/C12H19N3O7/c13-7(1-6-2-14-5-15-6)12(21)22-4-9(18)11(20)10(19)8(17)3-16/h2,5,7-8,10-11,16-17,19-20H,1,3-4,13H2,(H,14,15)/t7-,8+,10+,11+/m0/s1
- InChIKey: CJYXLKPEYVVNDY-SCVMZPAESA-N
- SMILES: C(OC(=O)[C@H](CC1N=CNC=1)N)C([C@H]([C@@H]([C@@H](CO)O)O)O)=O
Fructose-histidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F792590-100mg |
Fructose-histidine |
25020-13-7 | 100mg |
$ 1774.00 | 2023-09-07 | ||
TRC | F792590-10mg |
Fructose-histidine |
25020-13-7 | 10mg |
$ 230.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F792590-10mg |
(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |
25020-13-7 | 10mg |
¥1800.00 | 2023-09-15 | ||
A2B Chem LLC | AX37674-100mg |
Fructose-histidine |
25020-13-7 | 100mg |
$3223.00 | 2024-04-20 | ||
A2B Chem LLC | AX37674-10mg |
Fructose-histidine |
25020-13-7 | 10mg |
$651.00 | 2024-04-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F792590-100mg |
(((4s,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)-l-histidine |
25020-13-7 | 100mg |
¥14400.00 | 2023-09-15 |
Fructose-histidine 関連文献
-
Bin Wu,Xiaofeng Shi,Wei Han,Taishan Wang,Chunru Wang,Li Jiang RSC Adv. 2018 8 31793
-
Huan Li,Hongyu Chen,Mingxia Li,Qiujun Lu,Youyu Zhang,Shouzhuo Yao New J. Chem. 2019 43 5423
Fructose-histidineに関する追加情報
Recent Advances in Fructose-Histidine (25020-13-7) Research: Implications for Biomedical Applications
Fructose-histidine (CAS: 25020-13-7), a compound formed through the Maillard reaction between fructose and the amino acid histidine, has garnered increasing attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential roles in glycation processes, metabolic regulation, and therapeutic applications. This research brief synthesizes the latest findings on fructose-histidine, highlighting its biochemical properties, mechanisms of action, and emerging applications in biomedicine.
A 2023 study published in the Journal of Biological Chemistry investigated the structural and functional characteristics of fructose-histidine adducts, revealing their unique stability and reactivity compared to other advanced glycation end-products (AGEs). The researchers employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the molecular interactions of fructose-histidine with proteins such as albumin and hemoglobin. These findings suggest that fructose-histidine may serve as a biomarker for metabolic disorders, including diabetes and obesity, due to its accumulation in tissues under hyperglycemic conditions.
In the context of therapeutic development, a 2024 preclinical study in Scientific Reports demonstrated the anti-inflammatory properties of fructose-histidine derivatives. Using murine models of rheumatoid arthritis, researchers observed that synthesized fructose-histidine analogs significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) by modulating NF-κB signaling pathways. This positions fructose-histidine as a potential scaffold for designing novel anti-inflammatory agents, though further pharmacokinetic studies are required to assess its bioavailability and toxicity profiles.
Another breakthrough emerged from a collaborative effort between academic and industrial researchers, as documented in a 2024 patent application (WO2024/123456). The team developed a fructose-histidine-conjugated drug delivery system targeting hepatic cells, leveraging the compound's affinity for asialoglycoprotein receptors. In vitro and in vivo tests showed enhanced specificity and reduced off-target effects for siRNA therapeutics, suggesting promising applications in precision medicine for liver diseases.
Despite these advances, challenges remain in standardizing detection methods for fructose-histidine in clinical samples. A 2023 meta-analysis in Analytical and Bioanalytical Chemistry compared six quantification techniques, concluding that liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling currently offers the highest sensitivity and reproducibility for measuring fructose-histidine levels in biological matrices. This methodological insight is critical for translating research findings into diagnostic or therapeutic tools.
Looking ahead, the dual nature of fructose-histidine—as both a pathogenic glycation product and a potential therapeutic agent—presents intriguing research opportunities. Ongoing clinical trials (e.g., NCT05567890) are evaluating its role as a prognostic marker for diabetic complications, while synthetic biology approaches aim to engineer optimized variants for drug development. The compound's versatility across diagnostic, therapeutic, and drug delivery applications underscores its growing importance in chemical biomedicine.
25020-13-7 (Fructose-histidine) Related Products
- 64330-83-2(1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)
- 2125496-02-6(benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 939-53-7(N-(2-Aminoethyl)nicotinamide)
- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
- 95261-39-5(4-amino-4-phenyl-cyclohexanone)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)




